molecular formula C22H22N2O3 B5879063 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

Cat. No. B5879063
M. Wt: 362.4 g/mol
InChI Key: XLPUVMNKXCTPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate various physiological and biochemical processes in the body.

Mechanism of Action

The exact mechanism of action of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is not fully understood, but it is believed to involve the modulation of TSPO-mediated signaling pathways. TSPO is known to regulate the transport of cholesterol and other lipids across the mitochondrial membrane, as well as the production of reactive oxygen species (ROS) and the activation of inflammatory pathways. By binding to TSPO, N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide may modulate these processes and promote cell survival and tissue repair.
Biochemical and Physiological Effects:
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and disease state. In the brain, N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to reduce microglial activation and neuroinflammation, as well as promote neurogenesis and cell survival. In cancer cells, N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to inhibit cell proliferation and induce apoptosis, possibly by modulating mitochondrial function and ROS production.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is its high affinity and selectivity for TSPO, which allows for specific targeting of activated microglia and cancer cells. N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide is its potential toxicity at high concentrations, which may limit its clinical application.

Future Directions

There are several potential future directions for research on N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. One area of interest is the development of more potent and selective TSPO ligands, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the potential use of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide as a diagnostic tool for imaging activated microglia and cancer cells is also an area of active research.

Synthesis Methods

The synthesis of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves the reaction of 2-(1-naphthyl)ethanimidamide with 3,4-dimethylphenol and acetic anhydride in the presence of a base catalyst. The reaction leads to the formation of N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide as a white solid, which can be purified by recrystallization. The purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide binds to TSPO, which is highly expressed in activated microglia and astrocytes in the brain, as well as in various types of cancer cells. TSPO ligands have been shown to modulate the immune response, reduce inflammation, and promote cell survival.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-10-11-19(12-16(15)2)26-14-22(25)27-24-21(23)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPUVMNKXCTPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide

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